Pyrene-PEG5-biotin
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Overview
Description
Pyrene-PEG5-biotin is a compound that combines the properties of pyrene, polyethylene glycol (PEG), and biotin. Pyrene is a polycyclic aromatic hydrocarbon known for its strong fluorescence properties. Polyethylene glycol is a flexible, water-soluble polymer, and biotin is a vitamin that binds strongly to avidin and streptavidin proteins. This compound is often used as a linker in various biochemical applications, including the synthesis of proteolysis-targeting chimeras (PROTACs) and the functionalization of nanomaterials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrene-PEG5-biotin typically involves the following steps:
Activation of Biotin: Biotin is first activated using reagents such as N-hydroxysuccinimide (NHS) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Coupling with Polyethylene Glycol: The activated biotin is then coupled with polyethylene glycol under mild conditions to form Biotin-PEG.
Attachment of Pyrene: Finally, pyrene is attached to the PEG chain through a carboxylation reaction, forming this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of biotin are activated using NHS or EDC.
Polyethylene Glycol Coupling: The activated biotin is then coupled with polyethylene glycol in large reactors.
Pyrene Attachment: Pyrene is attached to the PEG chain in a controlled environment to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
Pyrene-PEG5-biotin undergoes several types of chemical reactions:
Oxidation: Pyrene can be oxidized to form pyrenequinone.
Reduction: The biotin moiety can be reduced under specific conditions.
Substitution: The PEG chain can undergo substitution reactions to introduce various functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions
Major Products
Scientific Research Applications
Pyrene-PEG5-biotin has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying molecular interactions.
Biology: Employed in the labeling and tracking of proteins and other biomolecules.
Medicine: Utilized in drug delivery systems and diagnostic assays.
Industry: Applied in the functionalization of nanomaterials such as carbon nanotubes and graphene .
Mechanism of Action
The mechanism of action of Pyrene-PEG5-biotin involves several steps:
Fluorescence: The pyrene moiety exhibits strong fluorescence, allowing for the detection and tracking of the compound.
Biotin-Avidin Interaction: The biotin moiety binds strongly to avidin or streptavidin, facilitating the capture and immobilization of the compound.
PEG Spacer: The polyethylene glycol spacer provides flexibility and solubility, enhancing the compound’s interaction with target molecules
Comparison with Similar Compounds
Similar Compounds
Pyrene-PEG3-biotin: Similar structure but with a shorter PEG chain.
Pyrene-PEG7-biotin: Similar structure but with a longer PEG chain.
Fluorescein-PEG5-biotin: Uses fluorescein instead of pyrene as the fluorescent moiety .
Uniqueness
Pyrene-PEG5-biotin is unique due to its combination of strong fluorescence from pyrene, high solubility from polyethylene glycol, and strong binding affinity from biotin. This makes it highly versatile for various biochemical and industrial applications .
Properties
Molecular Formula |
C39H50N4O8S |
---|---|
Molecular Weight |
734.9 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pyrene-1-carboxamide |
InChI |
InChI=1S/C39H50N4O8S/c44-34(7-2-1-6-33-37-32(26-52-33)42-39(46)43-37)40-14-16-47-18-20-49-22-24-51-25-23-50-21-19-48-17-15-41-38(45)31-13-11-29-9-8-27-4-3-5-28-10-12-30(31)36(29)35(27)28/h3-5,8-13,32-33,37H,1-2,6-7,14-26H2,(H,40,44)(H,41,45)(H2,42,43,46)/t32-,33-,37-/m0/s1 |
InChI Key |
ODIVXJVCOCDDJO-BMQPFVSWSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCNC(=O)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCNC(=O)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3)NC(=O)N2 |
Origin of Product |
United States |
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